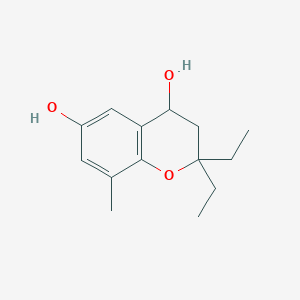![molecular formula C8H10N2OS B14278040 S-[(2-Aminopyridin-3-yl)methyl] ethanethioate CAS No. 138116-39-9](/img/structure/B14278040.png)
S-[(2-Aminopyridin-3-yl)methyl] ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[(2-Aminopyridin-3-yl)methyl] ethanethioate: is an organic compound with a unique structure that includes a pyridine ring substituted with an amino group and a thioester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-[(2-Aminopyridin-3-yl)methyl] ethanethioate typically involves the reaction of 2-aminopyridine with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. This method can optimize reaction conditions and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
S-[(2-Aminopyridin-3-yl)methyl] ethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-[(2-Aminopyridin-3-yl)methyl] ethanethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of S-[(2-Aminopyridin-3-yl)methyl] ethanethioate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyridine: A related compound with similar structural features but lacking the thioester group.
Aminopyridine 2: Another derivative with different substituents on the pyridine ring.
Uniqueness
S-[(2-Aminopyridin-3-yl)methyl] ethanethioate is unique due to the presence of both an amino group and a thioester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
138116-39-9 |
|---|---|
Fórmula molecular |
C8H10N2OS |
Peso molecular |
182.25 g/mol |
Nombre IUPAC |
S-[(2-aminopyridin-3-yl)methyl] ethanethioate |
InChI |
InChI=1S/C8H10N2OS/c1-6(11)12-5-7-3-2-4-10-8(7)9/h2-4H,5H2,1H3,(H2,9,10) |
Clave InChI |
KZNJBZRFIYCXMN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCC1=C(N=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14277960.png)
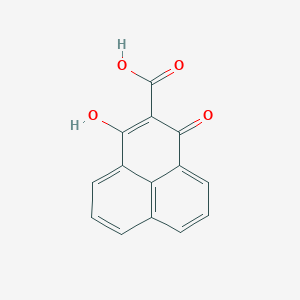

![1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one](/img/structure/B14277977.png)
![[(Hydroxyamino)methyl]phosphonic acid](/img/structure/B14277983.png)

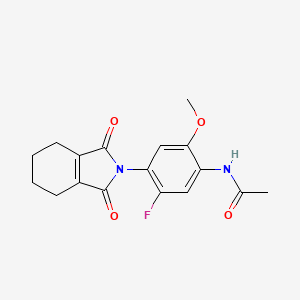
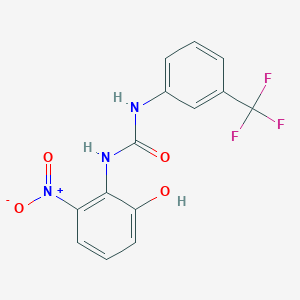

![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B14278032.png)
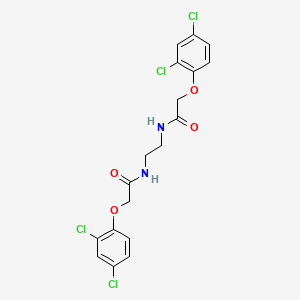
![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)

